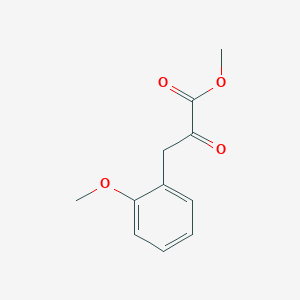
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate: is an organic compound with a molecular formula of C11H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves the esterification of 3-(2-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Claisen Condensation: Another synthetic route involves the Claisen condensation of ethyl acetate with 2-methoxybenzaldehyde, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-methoxyphenyl)-2-hydroxypropanoate.
Substitution: 3-(2-bromo-2-methoxyphenyl)-2-oxopropanoate.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 3-(2-hydroxyphenyl)-2-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(2-methoxyphenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but with the methoxy group at the para position.
Uniqueness: Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is unique due to the specific positioning of the methoxy group on the ortho position of the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
ZRNWTUQOAISADD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


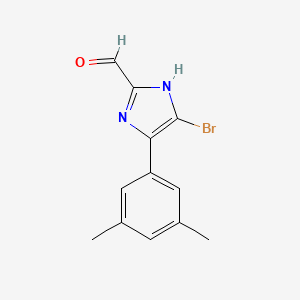
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
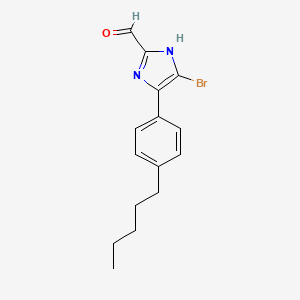
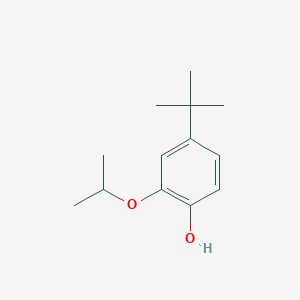


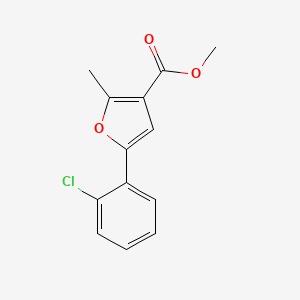



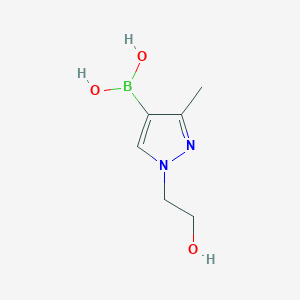

![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
